Cas no 56842-76-3 (3-Butenoic acid, 2-oxo-)

3-Butenoic acid, 2-oxo- 化学的及び物理的性質
名前と識別子
-
- 3-Butenoic acid, 2-oxo-
- 2-oxobut-3-enoic acid
- vinylglyoxylate
- AKOS006385680
- MFCD19231895
- 2-Oxo-3-butenoic acid
- DTXSID80205379
- BB 0262458
- Q27144339
- AC9460
- 56842-76-3
- SCHEMBL9879051
- SY253275
- CHEBI:74021
- PD193160
- SCHEMBL326495
- hydroxy butadieneoic acid
-
- MDL: MFCD19231895
- インチ: InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7)
- InChIKey: DGUBLKUCHAAUFT-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 100.01602
- どういたいしつりょう: 100.016
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 密度みつど: 1.229
- ふってん: 160.3°C at 760 mmHg
- フラッシュポイント: 65°C
- 屈折率: 1.45
- PSA: 54.37
3-Butenoic acid, 2-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB548890-250 mg |
2-Oxo-3-butenoic acid; . |
56842-76-3 | 250MG |
€960.20 | 2023-07-11 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y18915-250mg |
3-Butenoic acid, 2-oxo- |
56842-76-3 | 95% | 250mg |
¥7359.0 | 2023-09-05 | |
Aaron | AR00F19P-100mg |
vinylglyoxylate |
56842-76-3 | 100mg |
$556.00 | 2023-12-14 | ||
abcr | AB548890-250mg |
2-Oxo-3-butenoic acid, 95%; . |
56842-76-3 | 95% | 250mg |
€960.20 | 2023-09-01 | |
1PlusChem | 1P00F11D-1g |
vinylglyoxylate |
56842-76-3 | ≥95% | 1g |
$1355.00 | 2023-12-16 | |
A2B Chem LLC | AH00385-250mg |
vinylglyoxylate |
56842-76-3 | ≥95% | 250mg |
$1010.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581400-250mg |
2-Oxobut-3-enoic acid |
56842-76-3 | 98% | 250mg |
¥6854.00 | 2024-05-08 | |
A2B Chem LLC | AH00385-1g |
vinylglyoxylate |
56842-76-3 | ≥95% | 1g |
$1298.00 | 2024-04-19 | |
eNovation Chemicals LLC | D697084-1g |
2-Oxo-3-butenoic Acid |
56842-76-3 | 95% | 1g |
$825 | 2025-02-19 | |
eNovation Chemicals LLC | D697084-0.25g |
2-Oxo-3-butenoic Acid |
56842-76-3 | 95% | 0.25g |
$635 | 2025-02-20 |
3-Butenoic acid, 2-oxo- 関連文献
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1. Stereochemical studies of processing of D- and L-isomers of suicide substrates by an amino acid racemase from Pseudomonas striataB. Badet,K. Lee,Heinz G. Floss,Christopher T. Walsh J. Chem. Soc. Chem. Commun. 1984 838
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Himanshu Gupta RSC Adv. 2016 6 112721
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3. Stereochemical studies of processing of D- and L-isomers of suicide substrates by an amino acid racemase from Pseudomonas striataB. Badet,K. Lee,Heinz G. Floss,Christopher T. Walsh J. Chem. Soc. Chem. Commun. 1984 838
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Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314
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Cathrin D. Ertl,Daniel P. Ris,Stefan C. Meier,Edwin C. Constable,Catherine E. Housecroft,Markus Neuburger,Jennifer A. Zampese Dalton Trans. 2015 44 1557
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Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314
3-Butenoic acid, 2-oxo-に関する追加情報
3-Butenoic Acid, 2-Oxo-: A Comprehensive Overview
3-Butenoic acid, 2-oxo-, also known by its CAS number 56842-76-3, is a naturally occurring organic compound that has garnered significant attention in recent years due to its diverse applications and intriguing chemical properties. This compound, which belongs to the family of alpha-keto acids, is characterized by its unique structure featuring a four-carbon chain with a ketone group at the second position and a carboxylic acid group at the third position. Its chemical formula is C4H6O3, and it exists as a white crystalline solid with a melting point of approximately 110°C.
The compound's structure makes it highly reactive, enabling it to participate in various biochemical pathways and industrial processes. Recent studies have highlighted its role in metabolic pathways, particularly in the metabolism of amino acids such as threonine and lysine. In the human body, 3-butenoic acid, 2-oxo- serves as an intermediate in the degradation of these amino acids, playing a crucial role in maintaining nitrogen balance and energy production. This has led researchers to explore its potential as a biomarker for certain metabolic disorders.
One of the most exciting developments involving 3-butenoic acid, 2-oxo- is its application in the field of biotechnology. Scientists have discovered that this compound can be produced through microbial fermentation using genetically engineered bacteria. This method not only offers an eco-friendly alternative to traditional chemical synthesis but also opens up possibilities for large-scale production at competitive costs. The ability to produce 3-butenoic acid, 2-oxo- sustainably has significant implications for industries ranging from pharmaceuticals to food additives.
In terms of industrial applications, 3-butenoic acid, 2-oxo- is widely used as an intermediate in the synthesis of various organic compounds. For instance, it serves as a key precursor in the production of flavoring agents, fragrances, and pharmaceutical intermediates. Its reactivity makes it ideal for use in condensation reactions, where it can form complex molecules with diverse functional groups. Recent advancements in catalytic chemistry have further enhanced its utility by enabling more efficient and selective transformations.
The compound's role in food science is another area that has seen significant growth. Researchers have identified 3-butenoic acid, 2-oxo- as a naturally occurring component in certain fermented foods, such as cheeses and wines. Its presence contributes to the characteristic flavors and aromas of these products. Moreover, studies have shown that this compound exhibits antioxidant properties, which could be harnessed to develop novel food preservatives with enhanced shelf-life capabilities.
From a therapeutic perspective, 3-butenoic acid, 2-oxo- has shown promise in preclinical models for treating metabolic diseases. For example, it has been demonstrated to improve insulin sensitivity and reduce lipid accumulation in adipose tissue. These findings suggest that it could be developed into a novel class of drugs for managing conditions such as obesity and type 2 diabetes. However, further research is needed to establish its safety and efficacy in human trials.
In conclusion, 3-butenoic acid, 2-oxo-, CAS No: 56842-76-3, is a versatile compound with applications spanning multiple disciplines. Its role as an intermediate in biochemical pathways, its potential for sustainable production via microbial fermentation, and its emerging therapeutic applications make it a subject of intense scientific interest. As research continues to uncover new facets of this compound's properties and uses, it is poised to play an increasingly important role in both academic and industrial settings.
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